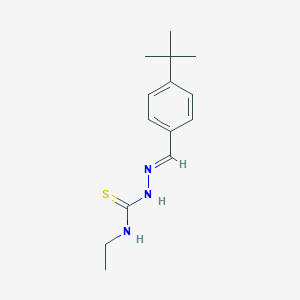
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in treating various diseases such as cancer, viral infections, and neurodegenerative disorders.
作用機序
The mechanism of action of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone involves its ability to inhibit ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting RNR, this compound induces DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. This compound has also been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in animal models. In addition, this compound has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone research. One area of research is to develop new formulations of this compound that can improve its solubility and bioavailability. Another area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Furthermore, this compound has shown potential in treating viral infections such as HIV and hepatitis C, and further research is needed to explore its efficacy in these areas. Finally, this compound has shown promise in treating neurodegenerative disorders such as Alzheimer's disease, and further research is needed to investigate its potential in this area.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit RNR and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. This compound has also shown potential in treating viral infections and neurodegenerative disorders. Although there are some limitations to using this compound in lab experiments, its stability and low toxicity make it an attractive candidate for further research. The future directions for this compound research are exciting, and it will be interesting to see how this compound develops in the coming years.
合成法
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-tert-butylbenzaldehyde with N-ethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The product obtained is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown promising results in various scientific research applications. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy against various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
分子式 |
C14H21N3S |
|---|---|
分子量 |
263.4 g/mol |
IUPAC名 |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C14H21N3S/c1-5-15-13(18)17-16-10-11-6-8-12(9-7-11)14(2,3)4/h6-10H,5H2,1-4H3,(H2,15,17,18)/b16-10+ |
InChIキー |
UZZWBIIOXBFMPX-MHWRWJLKSA-N |
異性体SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C(C)(C)C |
SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
正規SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
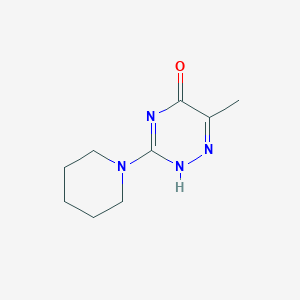
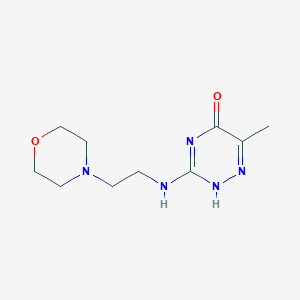
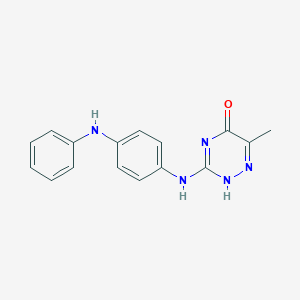
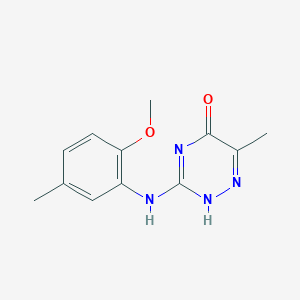

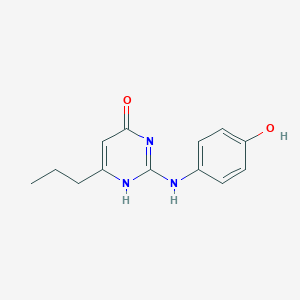
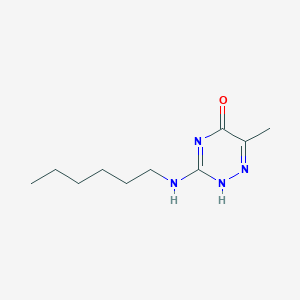
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)
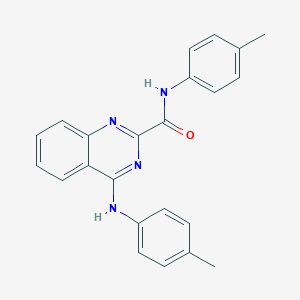
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)